molecular formula C10H9N B1252537 1-苯并氮杂卓

1-苯并氮杂卓

货号 B1252537
分子量: 143.18 g/mol
InChI 键: DQFQCHIDRBIESA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-benzazepine is a mancude organic heterobicyclic parent, a benzazepine and a polycyclic heteroarene.

科学研究应用

合成技术和化学性质

  1. 通过氢化物转移/环化:1-苯并氮杂卓的合成是通过使用 2-(芳基)环丙烷 1,1-二酯衍生物的 [1,5]-氢化物转移/7-内端环化序列实现的。这个过程代表了直接转化为 1-苯并氮杂卓,利用环丙烷部分作为内部氧化还原反应中的氢化物受体 (Suh, Kwon & Kim, 2017)

  2. 吲哚并环苯并氮杂卓衍生物:吲哚并环苯并氮杂卓衍生物(如“芬老多泮甲磺酸盐”)的合成证明了苯并氮杂卓在药物化学中的重要性。这些化合物通过涉及琥珀酰氯和对氟苯胺的反应合成,然后进行雅普-克林格曼反应和费希尔吲哚化 (Vandana & Kishore, 2013)

  3. 闭环烯烃复分解:合成取代的 1-苯并氮杂卓-2-酮的一种新方法涉及闭环烯烃复分解。这种方法对于创建复杂的苯并氮杂酮至关重要,而这些苯并氮杂酮通过现有方法难以生产 (Hoyt, London & Park, 2009)

生物和药理应用

  1. 潜在的抗寄生虫活性:四氢-1-苯并氮杂卓显示出作为潜在抗寄生虫药物的希望,特别是用于治疗恰加斯病和利什曼病等疾病。某些环氧-1-苯并氮杂卓和 1-苯并氮杂卓-4-醇的晶体学特征因其生物学特性而受到研究 (Macías et al., 2016)

  2. 真菌中的苯并氮杂卓生物碱生物合成:从曲霉菌中发现一种新的苯并氮杂卓生物碱纳南格林 A,这是一个值得注意的发现。它涉及一种不寻常的 L-犬尿氨酸结合非核糖体肽合成酶 (NRPS),催化区域选择性内酰胺化以形成苯并氮杂卓支架 (Li et al., 2020)

  3. 3-苯并氮杂卓的化学和生物活性:3-苯并氮杂卓对人早幼粒细胞白血病细胞和其他药理活性表现出细胞毒性。这强调了苯并氮杂卓结构在药物化学中的重要性及其在药物开发中的潜力 (Kawase, Saito & Motohashi, 2000)

  4. 苯并氮杂卓的构象分析:对包括外亚甲基和甲基取代变体在内的 1-苯并氮杂卓杂环的构象和动态行为的研究有助于理解它们的结构特征。这些知识对于涉及苯并氮杂卓框架的药物设计至关重要 (Qadir et al., 2005)

  5. 合成苯并氮杂卓衍生物用于抗氧化活性:通过靛红的四组分反应合成苯并氮杂卓衍生物,随后评估它们的抗氧化特性,突出了苯并氮杂卓化合物在医药应用中的多功能性 (Orimi, Mirza & Hossaini, 2020)

  6. 2-苯并氮杂卓衍生物的合成和活性:快速合成 2-苯并氮杂卓以用于治疗皮肤伤口的潜在应用展示了苯并氮杂卓化合物在皮肤病学中的治疗潜力 (So et al., 2012)

属性

分子式

C10H9N

分子量

143.18 g/mol

IUPAC 名称

1H-1-benzazepine

InChI

InChI=1S/C10H9N/c1-2-7-10-9(5-1)6-3-4-8-11-10/h1-8,11H

InChI 键

DQFQCHIDRBIESA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=CN2

规范 SMILES

C1=CC=C2C(=C1)C=CC=CN2

产品来源

United States

Synthesis routes and methods I

Procedure details

To a solution of the 8-(3-chloropyridazin-3-yl)benzazepine (0.77 g, 2.0 mmol) from step L above in ethanol (50 mL) were added hydrazine (1.0 mL, 20 mmol) and palladium on carbon (0.11 g). The reaction solution was heated under reflux for 16 h, and then it was cooled to room temperature, filtered through a plug of Celite and concentrated under reduced pressure. The crude product was purified by flash column chromatography (dichloromethane to 90:9:1 dichloromethane/methanol/concentrated ammonium hydroxide) to give the racemic benzazepine (0.20 g, 28%) as a yellow foam: 1H NMR (CDCl3, 500 MHz) δ 9.15 (dd, J=4.5, 1.5 Hz, 1H), 8.00 (d, J=2.0 Hz, 1H), 7.84 (dd, J=8.5, 1.5 Hz, 1H), 7.80 (d, J=8.0 Hz, 1H), 7.53 (dd, J=8.5, 5.0 Hz, 1H), 6.92-6.80 (br, 1H), 6.77-6.70 (br, 3H), 4.38 (d, J=8.5 Hz, 1H), 3.98 (d, J=13.0 Hz, 1H), 3.85 (d, J=14.0 Hz, 1H), 3.14-3.08 (m, 1H), 3.01-2.96 (m, 1H), 2.38 (s, 3H), 2.87-2.14 (m, 2H).
Name
8-(3-chloropyridazin-3-yl)benzazepine
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.11 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of the dihydrobenzazepine (0.20 g, 0.49 mmol) from step I above in ethanol (30 mL) was added palladium(II) hydroxide (0.20 g, 0.28 mmol). The reaction solution was shaken under hydrogen (35 psi) for 1 h. The resultant reaction mixture was filtered through a pad of Celite and concentrated in vacuo. The crude product was purified by preparative HPLC to give the desired racemic benzazepine (85 mg, 42%) as an off-white foam: 1H NMR (CDCl3, 500 MHz) δ 8.33 (d, J=5.0 Hz, 2H), 7.15 (d, J=8.0 Hz, 2H), 7.06 (d, J=8.0 Hz, 2H), 6.81 (d, J=2.5 Hz, 1H), 6.65 (d, J=7.5 Hz, 1H), 6.62-6.53 (br, 1H), 6.51 (t, J=5.0 Hz, 1H), 4.21 (d, J=9.0 Hz, 1H), 3.96 (t, J=5.0 Hz, 4H), 3.89 (br d, J=12.5 Hz, 1H), 3.70 (d, J=14.0 Hz, 1H), 3.20 (t, J=5.5 Hz, 4H), 3.15-3.08 (br, 1H), 2.93 (t, J=10.5 Hz, 1H), 2.36 (s, 3H), 2.35 (s, 3H), 2.32-2.25 (m, 1H), 2.12-2.04 (br, 1H); ESI MS m/z 414 [M+H]+.
Name
dihydrobenzazepine
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

7,8-Dimethoxy-3-[3-iodopropyl]-1,3-dihydro-2H-3-benzazepin-2-one (38 g) and potassium carbonate (60 g) were added to a mixture of (S)—N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine (20 g) and demineralized water (100 ml) at room temperature. The reaction mixture was heated and stirred at 50-55° C. for 12-16 hours. After completion of reaction, reaction mass was cooled to 25-30° C. and the product is extracted in ethyl acetate (100 ml). The aqueous layer was further extracted with ethyl acetate (60 ml). Combined ethyl acetate layers was acidified with aqueous hydrochloric acid and stirred. The layers were separated and pH of the aqueous layer was adjusted to 10.5-12.5 with aqueous sodium hydroxide solution. The aqueous layer is extracted with ethyl acetate (140 ml+60 ml). Ethyl acetate was distilled out completely under vacuum to get the title compound.
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
[Compound]
Name
(S)—N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a stirred solution of 7-(1,3-dimethyl-1H-pyrazol-5-yl)-2,3,4,5-tetrahydro-1H-3-benzazepine (0.37 g) and triethylamine (0.3 mL) in DCM (5 mL), at 0° C., trifluoroacetic anhydride (0.26 mL) was added dropwise. The ice bath was removed and the stirring continued for 4 h after which time aqueous saturated NaHCO3 (10 mL) was added, the reaction mixture was extracted twice with diethyl ether (10 mL), the organic phase dried over Na2SO4 and evaporated under reduced pressure to give the correspondent N-trifluoacetyl benzazepine derivative in 0.5 g yield. This product (0.11g) was dissolved in DMF (1 mL) and N-chlorosuccinimide (47 mg) was added, the reaction was warmed to 50° C. and stirred for 1 h. Then the reaction mixture was allowed to reach RT, water was added (4 mL), the mixture was extracted twice with ethyl ether (5 mL), the organic phase dried over Na2SO4 and evaporated under reduced pressure. The crude product so obtained was dissolved in MeOH (10 mL) and a solution of K2CO3 (0.36 g) in water (10 mL) was added, then the mixture was warmed to 55° C. and stirred for 2 h. The reaction mixture was concentrated under reduced pressure, extracted twice with DCM (10 mL), the organic phase dried over Na2SO4 and the solvent evaporated under reduced pressure to give the title compound (0.17 g) that was used as such.
Name
7-(1,3-dimethyl-1H-pyrazol-5-yl)-2,3,4,5-tetrahydro-1H-3-benzazepine
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzazepine
Reactant of Route 2
1-Benzazepine
Reactant of Route 3
1-Benzazepine
Reactant of Route 4
1-Benzazepine
Reactant of Route 5
1-Benzazepine
Reactant of Route 6
1-Benzazepine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。